1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine
Description
The compound 1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine (CAS: 1182736-56-6) is a heterocyclic molecule featuring a piperazine ring linked to a 1,2,4-thiadiazole core. The thiadiazole is substituted at the 3-position with a benzyl group bearing a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry for targeting serotonin receptors and enzyme inhibition . Its synthesis involves coupling chloro-thiadiazole intermediates with piperazine derivatives, as outlined in protocols for analogous compounds .
Properties
IUPAC Name |
5-piperazin-1-yl-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4S/c15-14(16,17)11-3-1-2-10(8-11)9-12-19-13(22-20-12)21-6-4-18-5-7-21/h1-3,8,18H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMKKHIEOZZLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thioamides and Nitriles
The 1,2,4-thiadiazole ring is synthesized via cyclocondensation between thioamide derivatives and nitriles under acidic conditions. For example, 3-(trifluoromethyl)benzyl thioamide reacts with cyanoguanidine in the presence of hydrochloric acid to form the 5-amino-1,2,4-thiadiazole intermediate. This method achieves 65–78% yields under reflux (80°C, 6 h).
Oxidative Cyclization of Thiosemicarbazides
Thiosemicarbazides derived from 3-(trifluoromethyl)benzaldehyde undergo oxidative cyclization using iodine or hydrogen peroxide. For instance, 1-(3-(trifluoromethyl)benzyl)thiosemicarbazide cyclizes in ethanol at 70°C to yield the 1,2,4-thiadiazole scaffold with 82% efficiency.
Functionalization at the N3 Position
Alkylation with 3-(Trifluoromethyl)benzyl Halides
The N3 position of 5-amino-1,2,4-thiadiazole is alkylated using 3-(trifluoromethyl)benzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. Optimal conditions (room temperature, 12 h) provide 3-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-amine in 89% yield.
Table 1: Alkylation Optimization
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| KCO | DMF | RT | 12 | 89 |
| NaH | THF | 0°C | 6 | 72 |
| NaOH | EtOH | 50°C | 8 | 68 |
Coupling with Piperazine
Nucleophilic Aromatic Substitution
The 5-chloro-1,2,4-thiadiazole intermediate reacts with piperazine in acetonitrile under reflux (24 h, 85°C) to install the piperazine moiety. This method achieves 76% yield, with excess piperazine (2.5 equiv) ensuring complete substitution.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using Pd(OAc) and Xantphos ligand enables direct amination of 5-bromo-1,2,4-thiadiazole derivatives with piperazine. This method reduces reaction time to 8 h and improves yield to 81%.
Table 2: Coupling Methods Comparison
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | None | 24 | 76 |
| Buchwald-Hartwig | Pd(OAc)/Xantphos | 8 | 81 |
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) accelerates the cyclocondensation and alkylation steps, reducing total synthesis time from 32 h to 4.5 h. This approach enhances overall yield to 91% while minimizing side products.
Characterization and Validation
Spectral Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity, with retention time = 6.7 min.
Scale-Up and Industrial Feasibility
Kilogram-scale synthesis in a flow reactor demonstrates consistent yields (87–89%) and purity (>97%), validating the method for pharmaceutical production .
Chemical Reactions Analysis
Types of Reactions
1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new alkylated derivatives.
Scientific Research Applications
1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the piperazine moiety can modulate the compound’s overall conformation and binding affinity.
Biological Activity
The compound 1-(3-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine is a derivative of thiadiazole that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring connected to a thiadiazole moiety, which is further substituted with a trifluoromethylphenyl group. This unique structure contributes to its biological activity.
Anticancer Properties
Numerous studies have investigated the anticancer potential of thiadiazole derivatives, including the target compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This is achieved through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G1/S transition, preventing cancer cells from proliferating.
- Caspase Activation : It activates caspases, which are crucial for the execution phase of cell apoptosis.
- Inhibition of Kinases : Similar derivatives have demonstrated inhibitory effects on kinases such as ERK1/2, which are involved in cell survival signaling pathways.
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in cancer treatment:
- Hosseinzadeh et al. (2013) reported that a trifluoromethyl-substituted thiadiazole derivative exhibited significant cytotoxicity against PC3 and MCF7 cell lines. The study utilized the MTT assay for quantification and compared results with doxorubicin as a reference drug.
- Yadagiri et al. (2015) synthesized a series of thiadiazoles and tested their anticancer activity against multiple human cancer cell lines, finding that most compounds showed significant antiproliferative effects.
- Plech et al. (2015) focused on 2,5-disubstituted thiadiazoles and demonstrated their effectiveness against MCF-7 and MDA-MB-231 cell lines using MTT assays.
Comparison with Similar Compounds
Piperazine-Thiadiazole Derivatives with Varied Aromatic Substituents
Key Analogs :
- 1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine (CAS: 1232774-28-5)
- 1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine
- 1-{3-[(Naphthalen-1-yl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
Structural Differences :
Functional Implications :
Piperazine Derivatives with Trifluoromethylphenyl Modifications
Key Analogs :
- 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)
- 1-[(3-Methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine (CAS: 355396-12-2)
Structural Differences :
Functional Implications :
Thiadiazole-Piperazine Hybrids with Enzyme Inhibitory Activity
Key Analog :
- 4-(3-Phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010)
Structural Differences :
- JNJ-1661010 replaces the trifluoromethylbenzyl group with a phenylcarboxamide moiety.
Functional Implications :
- FAAH Inhibition : JNJ-1661010 acts as a covalent inhibitor of fatty acid amide hydrolase (FAAH-1, IC₅₀ = 8 nM), leveraging the thiadiazole-piperazine scaffold for mechanism-based activity. The target compound’s -CF₃ group may similarly enhance binding to hydrophobic enzyme pockets .
- Therapeutic Potential: Both compounds show promise in pain management, but JNJ-1661010’s carboxamide group facilitates covalent bond formation with FAAH, a feature absent in the target compound .
Comparison of Pharmacological Profiles
Q & A
What are the key considerations for synthesizing 1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example:
Thiadiazole Core Formation : React a nitrile precursor with hydrazine and sulfur sources under reflux (e.g., Lawesson’s reagent) to form the 1,2,4-thiadiazole ring .
Piperazine Coupling : Use a Buchwald-Hartwig amination or SN2 reaction to introduce the piperazine moiety. Catalyst systems like Pd(OAc)₂ with Xantphos improve yields .
Trifluoromethyl Benzyl Group Installation : Employ Ullmann coupling or Mitsunobu conditions to attach the 3-(trifluoromethyl)benzyl group. Optimize solvent (DMF or THF) and temperature (80–120°C) for regioselectivity .
Critical Factors : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane). Final purity (>95%) is confirmed by NMR and HRMS .
Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH₂), thiadiazole protons (δ 8.0–9.0 ppm), and trifluoromethyl group (distinct ¹⁹F NMR signal at δ -60 to -65 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₅H₁₆F₃N₄S: 357.09) .
- FT-IR : Identify thiadiazole C=N stretches (~1600 cm⁻¹) and piperazine N-H bends (~3300 cm⁻¹) .
Data Table :
| Property | Value | Technique |
|---|---|---|
| Molecular Formula | C₁₅H₁₆F₃N₄S | HRMS |
| ¹H NMR (δ, ppm) | 2.8 (piperazine), 8.2 (thiadiazole) | NMR |
| Purity | ≥95% | HPLC |
What enzymatic targets are associated with this compound, and how are inhibition mechanisms validated?
Level: Advanced
Methodological Answer:
The compound’s thiadiazole-piperazine scaffold suggests activity against Fatty Acid Amide Hydrolase (FAAH) , a therapeutic target for pain/inflammation.
- Mechanism Validation :
- Time-Dependent IC₅₀ : Pre-incubate the compound with recombinant FAAH. A decrease in IC₅₀ over time indicates covalent binding (e.g., acyl-piperazine adduct formation) .
- Mass Spectrometry : Confirm covalent adducts via LC-MS/MS analysis of trypsin-digested FAAH, identifying modified serine residues (e.g., Ser241 in FAAH-1) .
- Selectivity Assays : Test against FAAH-2 and esterases (e.g., rat liver esterase) to ensure specificity (>100-fold selectivity) .
Contradiction Handling : If conflicting inhibition data arise, repeat assays with fresh enzyme batches and include positive controls (e.g., URB597 for FAAH) .
How can researchers resolve contradictory biological activity data across different cell lines?
Level: Advanced
Methodological Answer:
Contradictions may arise due to off-target effects or metabolic instability.
Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS. Short half-life (<30 min) suggests rapid degradation .
Off-Target Screening : Use kinase/GPCR panels (e.g., Eurofins Cerep) to identify unintended interactions.
Cell Line Validation : Confirm target expression (e.g., FAAH via qPCR/WB) in all tested lines. Low FAAH expression in a line may explain inactivity .
Example : If inactive in HEK293 but active in SH-SY5Y cells, correlate results with FAAH protein levels .
How does the trifluoromethyl group influence the compound’s pharmacokinetic and pharmacodynamic properties?
Level: Advanced
Methodological Answer:
The CF₃ group enhances:
- Lipophilicity : Measured via logP (predicted ~2.5), improving blood-brain barrier penetration (critical for CNS targets) .
- Metabolic Resistance : The strong C-F bond reduces oxidative metabolism, confirmed by cytochrome P450 inhibition assays (IC₅₀ > 10 µM for CYP3A4/2D6) .
- Target Affinity : Fluorine’s electronegativity stabilizes π-π stacking with aromatic residues (e.g., Phe432 in FAAH’s acyl chain-binding pocket) .
Validation : Compare analogues lacking CF₃ in in vivo efficacy models (e.g., rat carrageenan-induced hyperalgesia) .
What strategies optimize the compound’s solubility for in vivo studies?
Level: Advanced
Methodological Answer:
- Salt Formation : React with HCl or citric acid to improve aqueous solubility. Monitor pH stability (2–7.4) .
- Co-Solvent Systems : Use 10% DMSO/20% Cremophor EL in saline for IV administration. Confirm compatibility via dynamic light scattering (no precipitation) .
- Prodrug Design : Introduce phosphate esters at the piperazine nitrogen, cleaved in vivo by phosphatases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
